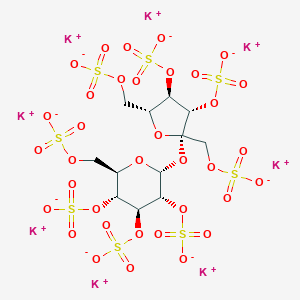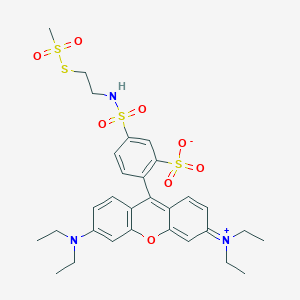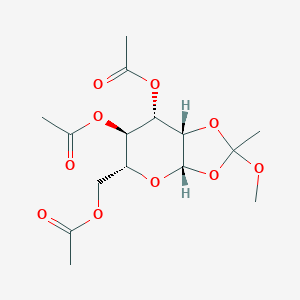
N'-Nitrosopentyl-(2-picolyl)amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex reactions, including reductive amination of carbonyl compounds with nitro compounds using various catalysts. For instance, one method developed for synthesizing secondary amines involves the one-pot reductive amination of carbonyl compounds with nitro compounds, utilizing formic acid as the hydrogen donor over a heterogeneous non-noble-metal catalyst (Zhou & Zhang, 2017). Additionally, reactions of tridentate and tetradentate amine ligands with technetium nitrosyl complexes highlight the complex synthesis routes involving nitrosylation and subsequent reactions (Nicholson et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N'-Nitrosopentyl-(2-picolyl)amine can be intricate, with studies on nickel(II) and zinc(II) complexes of N-substituted di(2-picolyl)amine derivatives providing insights into coordination chemistry and structural properties (Götzke et al., 2011). These studies reveal the impact of substituents on the molecular configuration and interactions within the complexes.
Chemical Reactions and Properties
Chemical reactions involving N'-Nitrosopentyl-(2-picolyl)amine and its derivatives are characterized by nitrosation and the formation of N-nitroso compounds, a critical aspect in understanding its reactivity and potential applications. For example, the formation of N-nitrosoamines through the interaction of amines with gaseous oxides of nitrogen illustrates the reactivity of nitroso compounds under various conditions (Challis & Kyrtopoulos, 1979).
Physical Properties Analysis
The physical properties of compounds similar to N'-Nitrosopentyl-(2-picolyl)amine, such as solubility, melting point, and stability, are essential for their practical application in synthesis and material science. These properties are determined by the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for developing synthetic methodologies and applications. Studies on the catalysis of N-nitrosation by nitrosophenols highlight the nuanced understanding required to manipulate these compounds for desired outcomes (Davies et al., 1980).
Aplicaciones Científicas De Investigación
Graphene-Based Catalysts in Reduction of Nitro Compounds
Recent advancements in graphene-based (photo)catalysts have shown significant potential in the reduction of nitro compounds to amines. These transformations are essential in organic chemistry for synthesizing a wide range of products including drugs, biologically active molecules, pharmaceuticals, dyes, and polymers. Graphene derivatives, when used in the synthesis of various catalysts, enhance the reduction rate of nitro compounds due to their unique properties, offering benefits like straightforward work-up, high catalytic prowess, and recovery (Nasrollahzadeh et al., 2020).
Reductive Amination using Cobalt Oxide Nanoparticles
N-Methyl- and N-alkylamines, vital chemicals in both academic research and industrial production, can be synthesized through reductive amination. Using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, a cost-efficient protocol allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules. This process is notable for its convenience and cost-effectiveness, making it a significant advancement in the synthesis and functionalization of amines (Senthamarai et al., 2018).
Olefin Hydroamination with Nitroarenes
The method developed by Gui et al. links the carbon in an olefin to the nitrogen in a nitroaromatic compound, presenting a straightforward procedure to form secondary amines in a formal olefin hydroamination. This process is particularly beneficial in pharmaceutical research, offering a high degree of chemical group tolerance and allowing for a wide range of other chemical groups to be present on either reacting partner (Gui et al., 2015).
Interaction with Nickel(II) and Zinc(II) Complexes
The interaction of di(2-picolyl)amine and its secondary N-substituted derivatives with Ni(II) and/or Zn(II) nitrate has resulted in the isolation of various nickel and zinc complexes. These complexes have shown promising potential in various applications due to their distinct coordination geometries and intermolecular interactions, including hydrogen bond interactions and π–π stacking, which provide structural stability and unique properties (Götzke et al., 2011).
NBD-Based Synthetic Probes for Sensing
NBD-based synthetic probes offer advanced chemical tools for biomolecular sensing, including sensitivity to environmental changes, high reactivity towards amines and biothiols, and fluorescence-quenching ability. These properties facilitate biomolecular sensing and self-assembly, providing valuable insights into various biological processes and aiding in the development of potential theranostic agents (Jiang et al., 2021).
Propiedades
IUPAC Name |
N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-6-9-14(13-15)10-11-7-4-5-8-12-11/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGNCWJROPKVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CC=CC=N1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407874 | |
| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Nitrosopentyl-(2-picolyl)amine | |
CAS RN |
383417-48-9 | |
| Record name | N-Nitroso-N-pentyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Nitrosopentyl-(2-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)



